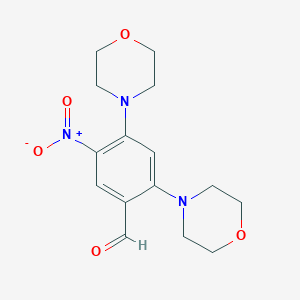
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a chemical compound with the molecular formula C15H19N3O5 . It’s a derivative of benzaldehyde, which is a compound of significant interest in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde consists of a benzaldehyde core with nitro and morpholinyl substituents . The exact structure can be found in databases like PubChem .Applications De Recherche Scientifique
Formation of Heterocyclic Compounds
A study detailed the reaction of benzaldehyde, α-nitro ketone, and cyanothioacetamide in the presence of morpholine, yielding novel heterocyclic compounds. This illustrates the role of similar compounds in synthesizing heterocyclic structures with potential applications in medicinal chemistry and material science (Rodinovskaya, Chunikhin, & Shestopalov, 2002).
Crystal Phase Complex Formation
Another study focused on the formation of a stable complex with carbon tetrachloride in the crystal phase, using a derivative of the compound of interest. X-ray structural study provided insights into the intermolecular interactions, contributing to our understanding of complex formation in the solid state (Khrustalev et al., 1998).
Multicomponent Synthesis Optimization
Research into the mechanism of multicomponent reactions involving aminoazoles and 1-morpholino-2-nitroalkenes has led to optimized synthesis conditions for heterocyclic pyrimidines, showcasing the chemical's utility in facilitating and improving synthetic pathways for complex molecules (Lyapustin, Ulomsky, & Rusinov, 2020).
Analysis of Molecular Structures
Molecular structure analysis of amino and nitro derivatives of di(morpholinyl)benzene, serving as model compounds, emphasized their significance in studying the spatial structures and reactivities of polymer monomer units, indicating the chemical's importance in polymer science and engineering (Kovalevsky, Shishkin, & Ponomarev, 1998).
Propriétés
IUPAC Name |
2,4-dimorpholin-4-yl-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-11-12-9-15(18(20)21)14(17-3-7-23-8-4-17)10-13(12)16-1-5-22-6-2-16/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCMXBWSPHLFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2C=O)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

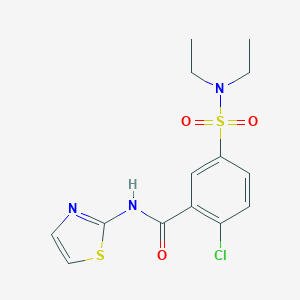
![4-[4-[8-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]dibenzofuran-2-yl]-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B415047.png)
![3-(2,4-dichlorophenyl)-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B415048.png)
![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenyl-6-quinoxalinyl]oxy}-3-phenyl-2-quinoxalinyl)phenyl]ethanone](/img/structure/B415051.png)
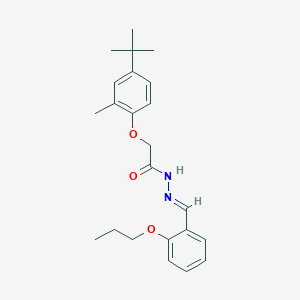

![N-(4-phenyl-1-{[2-(2-propoxybenzylidene)hydrazino]carbonyl}-1,3-butadienyl)benzamide](/img/structure/B415054.png)

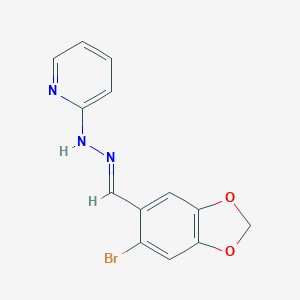

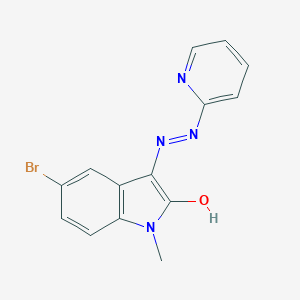
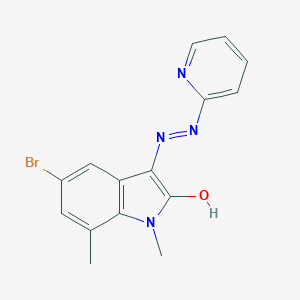
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B415071.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B415072.png)